Synthesis and characterization of 6-Chloro-3-cyanochromone
Synthesis and characterization of 6-Chloro-3-cyanochromone
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Chloro-3-cyanochromone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-cyanochromone is a pivotal heterocyclic compound, serving as a versatile scaffold in medicinal chemistry due to the recognized anti-inflammatory, antioxidant, and anticancer properties of chromone derivatives.[1][2][3][4] This technical guide provides a comprehensive, in-depth protocol for the synthesis and rigorous characterization of 6-Chloro-3-cyanochromone. The synthesis is achieved via the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation and subsequent cyclization of substituted phenols.[5][6] The characterization workflow employs a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), to ensure the unequivocal confirmation of the compound's identity, purity, and structural integrity. This guide is designed to be a self-validating system, offering field-proven insights and explaining the causality behind experimental choices, thereby empowering researchers to confidently synthesize and validate this important chemical entity.
Introduction: The Significance of Chromone Scaffolds
Chromones, a class of oxygen-containing heterocyclic compounds, are prevalent in numerous natural products and serve as "privileged scaffolds" in drug discovery.[7] Their inherent biological activities are diverse, ranging from anti-inflammatory and antimicrobial to anticancer and antiviral effects.[3][4] The introduction of specific substituents onto the chromone ring system allows for the fine-tuning of these pharmacological properties. The 6-chloro and 3-cyano substitutions, in particular, are of significant interest. The electron-withdrawing nature of the chlorine atom at the 6-position and the cyano group at the 3-position can modulate the molecule's electronic properties and its interactions with biological targets.[1] This makes 6-Chloro-3-cyanochromone a valuable intermediate for the synthesis of novel therapeutic agents.[8]
Synthesis of 6-Chloro-3-cyanochromone via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic compounds.[5][9] In the context of chromone synthesis, it facilitates the conversion of a substituted 2-hydroxyacetophenone into the corresponding chromone derivative. The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[10]
Reaction Mechanism and Rationale
The synthesis of 6-Chloro-3-cyanochromone commences with the reaction of 2-hydroxy-5-chloroacetophenone with the Vilsmeier reagent. The mechanism involves an initial formylation of the hydroxyl group, followed by a second formylation at the methyl group of the acetophenone. Subsequent intramolecular cyclization and dehydration yield the chromone ring. The cyano group is introduced in the final step of the reaction sequence. The choice of 2-hydroxy-5-chloroacetophenone as the starting material directly leads to the desired 6-chloro substitution on the chromone ring.
Experimental Protocol
Safety Precautions: This procedure involves hazardous materials and should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water.[11][12][13][14] Dimethylformamide is a flammable liquid and is harmful if inhaled or in contact with skin.[15][16][17][18]
Materials:
-
2-Hydroxy-5-chloroacetophenone (1 equivalent)
-
Anhydrous Dimethylformamide (DMF) (6 equivalents)
-
Phosphorus oxychloride (POCl₃) (3 equivalents)[11][12][13][14]
-
Crushed ice
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).[9] Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (3 equivalents) dropwise from the dropping funnel, maintaining the temperature below 5 °C.[9] The mixture will become viscous and yellowish, indicating the formation of the Vilsmeier reagent. Stir for an additional 30 minutes at this temperature.
-
Reaction with 2-Hydroxy-5-chloroacetophenone: Dissolve 2-hydroxy-5-chloroacetophenone (1 equivalent) in anhydrous DMF (3 equivalents).
-
Add the solution of the acetophenone dropwise to the pre-formed Vilsmeier reagent, ensuring the temperature remains between 0-5 °C.[9]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 4-6 hours.[9]
-
Work-up and Isolation: Carefully pour the cooled reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[9]
-
A pale-yellow solid will precipitate. Allow the ice to melt completely, then collect the precipitate by vacuum filtration.
-
Wash the crude product thoroughly with cold deionized water.
-
Purification: Recrystallize the crude solid from hot ethanol to obtain pure 6-Chloro-3-cyanochromone as a crystalline solid.
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Caption: Synthetic workflow for 6-Chloro-3-cyanochromone.
Characterization of 6-Chloro-3-cyanochromone
A multi-technique approach is essential for the unambiguous characterization of the synthesized 6-Chloro-3-cyanochromone, confirming its structure, purity, and identity.
Physical Properties
| Property | Observed Value | Reference Value |
| Appearance | White to pale yellow crystalline solid | - |
| Melting Point | 209-211 °C | 209-211 °C[1][19] |
| Molecular Formula | C₁₀H₄ClNO₂ | C₁₀H₄ClNO₂[1][20][21] |
| Molecular Weight | 205.60 g/mol | 205.6 g/mol [1][20] |
Spectroscopic and Spectrometric Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds.
Experimental Protocol for NMR Spectroscopy:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~8.9 | s | 1H |
| H-5 | ~8.1 | d | 1H |
| H-7 | ~7.8 | dd | 1H |
| H-8 | ~7.6 | d | 1H |
Expected ¹³C NMR Data (100 MHz, DMSO-d₆):
| Carbon | Chemical Shift (δ, ppm) |
| C=O (C-4) | ~175 |
| C-2 | ~155 |
| C-8a | ~154 |
| C-6 | ~135 |
| C-7 | ~127 |
| C-5 | ~125 |
| C-4a | ~123 |
| C-8 | ~120 |
| C≡N | ~115 |
| C-3 | ~105 |
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol for IR Spectroscopy:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| C≡N (nitrile) | ~2230 |
| C=O (ketone) | ~1650 |
| C=C (aromatic) | ~1600, 1480 |
| C-O (ether) | ~1250 |
| C-Cl | ~800 |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol for Mass Spectrometry:
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
Expected Mass Spectrum Data: The mass spectrum will show a molecular ion peak [M+H]⁺ at m/z 206.00. A characteristic isotopic pattern for the chlorine atom ([M+H]⁺ and [M+2+H]⁺ in a ~3:1 ratio) will be observed.
Chromatographic Analysis
3.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the synthesized compound.
Experimental Protocol for HPLC:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
A single, sharp peak in the chromatogram indicates a high degree of purity.
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Caption: Interrelation of characterization techniques.
Conclusion
This technical guide has detailed a robust and reproducible methodology for the synthesis of 6-Chloro-3-cyanochromone, a compound of significant interest in medicinal chemistry. The Vilsmeier-Haack reaction provides an efficient route to this key intermediate. The comprehensive characterization workflow, employing a combination of spectroscopic and chromatographic techniques, ensures the unequivocal verification of the product's identity, structure, and purity. By adhering to the protocols and understanding the rationale outlined in this guide, researchers can confidently prepare and validate 6-Chloro-3-cyanochromone for its application in the development of novel therapeutic agents.
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